2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-
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Overview
Description
2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]- is a heterocyclic compound that belongs to the quinolinedione family. This compound is characterized by its unique structure, which includes a quinolinedione core substituted with a butyl group and a phenylmethylamino group. Quinolinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]- typically involves multi-step reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinedione core to more reduced forms, such as quinoline or dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinedione derivatives, such as:
- 2,4(1H,3H)-Quinolinedione, 3-methyl-3-[(phenylmethyl)amino]-
- 2,4(1H,3H)-Quinolinedione, 3-ethyl-3-[(phenylmethyl)amino]-
- 2,4(1H,3H)-Quinolinedione, 3-propyl-3-[(phenylmethyl)amino]-
Uniqueness
The uniqueness of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The butyl and phenylmethylamino groups may confer distinct properties, such as enhanced lipophilicity or specific binding interactions with biological targets .
Properties
CAS No. |
477949-97-6 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(benzylamino)-3-butyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-13-20(21-14-15-9-5-4-6-10-15)18(23)16-11-7-8-12-17(16)22-19(20)24/h4-12,21H,2-3,13-14H2,1H3,(H,22,24) |
InChI Key |
VDDFEIIEOCAZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2NC1=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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